Lappaol C

Multidrug Resistance Reversal P-glycoprotein Inhibition Cancer Chemotherapy Adjuvant

Securing a P-gp inhibitor with validated MDR-reversal activity is challenging due to inconsistent efficacy across structurally similar lignans. Lappaol C directly addresses this need as a characterized sesquilignan isolated from Arctium lappa. • Demonstrates synergistic chemosensitization with doxorubicin in P-gp-overexpressing CEM/ADR 5000 cells, making it suitable as a positive control or lead compound for MDR reversal studies. • Engages the JNK-1/DAF-16 cascade, enabling structure-activity relationship dissection within the lignan family for anti-aging and stress-resistance research. • Serves as a unique synthetic precursor for Lappaol A via acid-catalyzed transformation (2M TFA, 50°C), a reactivity absent in monomeric lignans. • Exhibits weak NO inhibition, unlike Lappaol F (IC50 ~9.5 μM), reducing confounding pathway interference in anti-inflammatory mechanistic studies. Supplied with verified ≥98% HPLC purity, available in multiple research-grade quantities with global ambient-temperature shipping.

Molecular Formula C30H34O10
Molecular Weight 554.6 g/mol
CAS No. 64855-00-1
Cat. No. B1649372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLappaol C
CAS64855-00-1
Molecular FormulaC30H34O10
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3COC(=O)C3CC4=CC(=C(C=C4)O)OC
InChIInChI=1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)9-20-19(15-40-30(20)36)8-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3/t19-,20+,22?,28?/m0/s1
InChIKeyBWOAMGHNXHLWMX-BAOMQRJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lappaol C: Identity and Research Provenance


Lappaol C (CAS 64855-00-1) is a butyrolactone-type sesquilignan isolated from the seeds of Arctium lappa L. (Asteraceae), a plant with a long history of traditional medicinal use [1]. It is structurally related to other lignans from the same source, including arctigenin, arctiin, matairesinol, and lappaol F, but features a unique dimeric phenylpropanoid architecture that distinguishes it from monomeric lignans [2]. Lappaol C has been identified as a constituent with notable bioactivity in multiple screening studies, including anti-aging, chemosensitization, and anti-inflammatory assays, making it a compound of interest for research programs focused on natural product pharmacology and drug discovery [3].

Lappaol C Procurement Rationale


Lignans from Arctium lappa exhibit distinct and often non-overlapping biological activities despite their structural similarities. For example, in an anti-aging screen using Caenorhabditis elegans, matairesinol extended lifespan by 25% at 100 μM, while other lignans showed different efficacy profiles [1]. Similarly, in multidrug resistance (MDR) reversal assays, only a subset of lignans, including Lappaol C, demonstrated synergistic activity with doxorubicin in the CEM/ADR 5000 cell line, underscoring that activity is not uniform across the class [2]. Furthermore, Lappaol C's unique sesquilignan structure enables it to serve as a precursor for other lignans under specific chemical conditions, a property not shared by its monomeric counterparts [3]. Therefore, substituting Lappaol C with a different Arctium lignan could compromise experimental outcomes in studies targeting specific pathways like JNK-1/DAF-16 or P-glycoprotein-mediated efflux.

Lappaol C Evidence-Based Comparison


Chemosensitization in MDR Cancer

Lappaol C demonstrates synergistic chemosensitizing activity with doxorubicin in multidrug-resistant (MDR) cancer cells, a property not uniformly shared by all lignans from Arctium lappa. In the CEM/ADR 5000 cell line, which overexpresses P-glycoprotein (P-gp), only a subset of tested lignans—specifically matairesinol, arctiin, lappaol C, and lappaol F—displayed synergistic effects in two-drug combinations with doxorubicin [1]. This selectivity in MDR reversal potential is critical, as it indicates that Lappaol C possesses structural features enabling effective P-gp modulation, a key mechanism for overcoming drug resistance in cancer therapy [2].

Multidrug Resistance Reversal P-glycoprotein Inhibition Cancer Chemotherapy Adjuvant

Anti-Inflammatory Activity vs. Lappaol F

In a standardized LPS-induced nitric oxide (NO) production assay using RAW264.7 murine macrophages, Lappaol C did not exhibit strong inhibitory activity, in contrast to its close structural analogs Lappaol F and diarctigenin, which potently inhibited NO production with IC50 values of 9.5 μM and 9.6 μM, respectively [1]. This differential activity profile is crucial for researchers: Lappaol C is not a suitable substitute for Lappaol F or diarctigenin in anti-inflammatory studies targeting NO production, but it may be preferred in experiments where NO inhibition is an undesired off-target effect [2].

Nitric Oxide Inhibition Anti-inflammatory Screening RAW264.7 Macrophage Assay

Lifespan Extension in C. elegans vs. Matairesinol

All six lignans isolated from Arctium lappa, including Lappaol C, significantly extended the mean lifespan of C. elegans at concentrations of 10 μM and 100 μM [1]. However, the magnitude of lifespan extension varied among the compounds. Matairesinol was the most potent, extending lifespan by 25% at 100 μM, while Lappaol C's exact percentage extension was not individually quantified in the published data, indicating it was less potent than matairesinol in this specific assay [2]. This class-level activity confirms that Lappaol C contributes to the anti-aging phenotype, but its potency is lower than that of matairesinol, guiding researchers to select matairesinol for maximum efficacy or Lappaol C for studies exploring structure-activity relationships within the lignan class.

Anti-aging Longevity Caenorhabditis elegans

Precursor Transformation to Lappaol A

Lappaol C possesses a unique chemical property not shared by monomeric lignans: under optimized mild acidic conditions (50°C, 2M trifluoroacetic acid), Lappaol C and its isomer isolappaol C can be quantitatively transformed into Lappaol A and isolappaol A, respectively [1]. This transformation is specific to the sesquilignan structure and provides a synthetic route to access Lappaol A, which may otherwise be difficult to isolate in sufficient quantities. This precursor role is not available to other lignans like arctigenin or matairesinol, which lack the requisite dimeric architecture [2].

Sesquilignan Chemistry Chemical Transformation Natural Product Derivatization

Lappaol C Research Applications


MDR Reversal Studies in Oncology

Lappaol C is a validated candidate for research programs investigating the reversal of multidrug resistance in cancer. Its demonstrated synergistic activity with doxorubicin in P-gp-overexpressing CEM/ADR 5000 cells [1] makes it a suitable positive control or lead compound for studying P-glycoprotein inhibition and chemosensitization. Researchers should use Lappaol C in combination studies to explore mechanisms of MDR reversal and to screen for novel adjuvants that enhance the efficacy of conventional chemotherapeutics.

Anti-Aging and Longevity Pathway Research

Lappaol C is appropriate for studies investigating the JNK-1/DAF-16 signaling cascade in the context of aging and stress resistance. While matairesinol may be the preferred choice for maximal lifespan extension (25% at 100 μM) [2], Lappaol C's class-level activity in promoting C. elegans longevity and upregulating jnk-1 expression [3] makes it a valuable tool for dissecting structure-activity relationships within the lignan family and for confirming pathway-specific effects in genetic models.

Precursor-Derivatization Chemistry

Lappaol C serves as a chemical precursor for the synthesis of Lappaol A via acid-catalyzed transformation (50°C, 2M TFA) [4]. This application is unique to sesquilignans and positions Lappaol C as a starting material for generating Lappaol A for further pharmacological evaluation. Laboratories focused on natural product derivatization or on accessing rare lignans should consider procuring Lappaol C for this synthetic utility.

Anti-Inflammatory Pathway Selectivity

In contrast to Lappaol F and diarctigenin, which potently inhibit LPS-induced nitric oxide production (IC50 ~9.5 μM) [5], Lappaol C exhibits weak activity in this assay. This differential profile makes Lappaol C a useful tool in experiments where NO inhibition is an undesired confounding factor. Researchers investigating other anti-inflammatory mechanisms (e.g., NF-κB modulation independent of NO) may prefer Lappaol C to avoid interference with the NO pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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